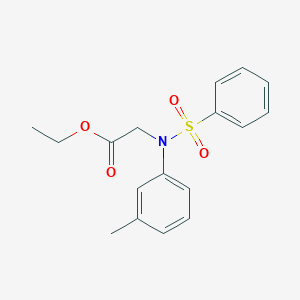
ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as EPMPSG, is a compound that belongs to the family of glycine derivatives. It is a white crystalline powder that is used in various scientific research applications. EPMPSG has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have various biochemical and physiological effects, including the ability to enhance the binding of GABA to the GABA receptor. This leads to an increase in the inhibitory effects of GABA on neurotransmission in the brain, resulting in a reduction in neuronal excitability. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its ability to enhance the activity of the GABA receptor, which can be useful in studying the role of GABA in neurotransmission and neurological disorders. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders. One limitation of using ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate. One direction is to further investigate its mechanism of action and its role in neurotransmission and neurological disorders. Another direction is to explore its potential therapeutic applications, including its use in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to optimize the synthesis method of ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate and to improve its solubility in water, making it more accessible for use in lab experiments.
Métodos De Síntesis
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using different methods, including the reaction of N-phenylsulfonyl glycine ethyl ester with 3-methyl aniline in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate as a white crystalline solid. Other methods include the reaction of N-phenylsulfonyl glycine with ethyl 3-methylbenzoate in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used in various scientific research applications, including as a ligand for the GABA receptor, which is involved in the regulation of neurotransmission in the brain. ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications. For example, ethyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate has been used as a starting material for the synthesis of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine, which has been shown to have anticonvulsant activity.
Propiedades
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(15-9-7-8-14(2)12-15)23(20,21)16-10-5-4-6-11-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJOEJOEMQMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5186732.png)
![5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalic acid](/img/structure/B5186739.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5186742.png)
![5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5186764.png)
![1-{4-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5186768.png)

![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)

![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B5186784.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)